molecular formula C19H16ClN3O4S B2880454 N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide CAS No. 449789-49-5

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide

Cat. No. B2880454
CAS RN: 449789-49-5
M. Wt: 417.86
InChI Key: KGIJPHQTGQOZQA-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide is a useful research compound. Its molecular formula is C19H16ClN3O4S and its molecular weight is 417.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide is a compound that belongs to a broader class of chemicals known for their complex synthesis processes and unique chemical structures. Research has shown that similar compounds, such as substituted pyrazole derivatives, are prepared from related benzamides, which are then treated with various reagents to afford N-substituted derivatives. These compounds have been characterized by chemical and spectroscopic methods, providing a foundation for understanding their potential applications in various fields of scientific research (Abdulla et al., 2014).

Molecular Interactions and Structure

Studies on compounds with similar structures have focused on their molecular interactions and structural elucidation. For instance, the molecular structure of related compounds has been determined by single-crystal X-ray diffraction and density functional theory (DFT) calculations, highlighting the importance of intermolecular interactions in influencing molecular geometry. This research provides insights into the structural aspects of these compounds, which could be relevant for designing drugs with specific target interactions (Karabulut et al., 2014).

Anticancer and Antimicrobial Activities

The synthesis of novel heterocyclic compounds, incorporating elements similar to this compound, has been extensively explored for their potential in medical applications. Some of these compounds have demonstrated promising anticancer and antimicrobial activities. For example, novel biologically potent heterocyclic compounds have been synthesized and evaluated for their anticancer activity against a 60 cancer cell line panel and their in vitro antibacterial and antifungal activities. Molecular docking studies of these compounds have provided valuable insights into their potential utilization in overcoming drug resistance in microbes, pointing to the significant role they could play in pharmaceutical research (Katariya et al., 2021).

Environmental Impact

Research into compounds similar to this compound has also extended into environmental science, particularly in the study of their degradation products and potential endocrine-disrupting activities. For example, the metabolism of UV filters in liver microsomes has been investigated to understand the transformation of these compounds into metabolites with varying estrogenic and anti-androgenic activities. This research is crucial for assessing the environmental and health impacts of such compounds, especially those that might persist in ecosystems (Watanabe et al., 2015).

properties

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c1-27-17-8-3-2-7-14(17)19(24)21-18-15-10-28(25,26)11-16(15)22-23(18)13-6-4-5-12(20)9-13/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIJPHQTGQOZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.